molecular formula C12H12O3 B14450638 1,4-Dimethoxynaphthalen-2-ol CAS No. 74097-20-4

1,4-Dimethoxynaphthalen-2-ol

Cat. No.: B14450638
CAS No.: 74097-20-4
M. Wt: 204.22 g/mol
InChI Key: HUPXYLXDKXHZKU-UHFFFAOYSA-N
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Description

1,4-Dimethoxynaphthalen-2-ol is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxynaphthalen-2-ol can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxynaphthalene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxynaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

1,4-Dimethoxynaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxynaphthalen-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxynaphthalene: A precursor in the synthesis of 1,4-Dimethoxynaphthalen-2-ol.

    1,4-Dimethoxynaphthalene: Lacks the hydroxyl group present in this compound.

    2,3-Dimethoxynaphthalene: Similar structure but with methoxy groups at different positions.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

74097-20-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1,4-dimethoxynaphthalen-2-ol

InChI

InChI=1S/C12H12O3/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7,13H,1-2H3

InChI Key

HUPXYLXDKXHZKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)O

Origin of Product

United States

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